6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane
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Overview
Description
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound with the molecular formula C10H24O6Si and a molecular weight of 268.379 g/mol . This compound is characterized by its unique structure, which includes a silicon atom bonded to multiple ethoxy and methoxy groups, making it a member of the siloxane family. It is commonly used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method includes the use of diethyl chlorosilane as a starting material, which reacts with ethylene glycol in the presence of a catalyst to form the desired compound. The reaction is usually carried out at elevated temperatures and may require the use of a solvent to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Scientific Research Applications
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a reagent in various organic reactions.
Biology: The compound is employed in the development of biocompatible materials and as a cross-linking agent in biomaterials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable siloxane bonds, which contribute to its unique chemical properties. The silicon atom in the compound can interact with various molecular targets, including hydroxyl and carboxyl groups, leading to the formation of stable complexes. These interactions are crucial for its applications in materials science and biocompatible materials .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane: Similar structure but with methyl groups instead of ethoxy groups.
6-ethenyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane: Contains an ethenyl group and methoxyethoxy groups.
Uniqueness
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is unique due to its ethoxy groups, which provide distinct chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
CAS No. |
93924-00-6 |
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Molecular Formula |
C10H24O6Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
diethyl bis(2-methoxyethyl) silicate |
InChI |
InChI=1S/C10H24O6Si/c1-5-13-17(14-6-2,15-9-7-11-3)16-10-8-12-4/h5-10H2,1-4H3 |
InChI Key |
AJBUULSSSLAURP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCCOC)OCCOC |
Origin of Product |
United States |
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